molecular formula C23H19ClN2O2 B5191930 2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

Cat. No. B5191930
M. Wt: 390.9 g/mol
InChI Key: JXKRQEMMVZHNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It belongs to the class of benzoxazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is not well understood. However, studies have suggested that the compound may act by inhibiting the growth of cancer cells and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells. It has also been reported to have antibacterial and antifungal activities. However, the compound's effects on humans are not well understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in biological systems. However, the compound's low solubility in water can limit its use in certain experiments.

Future Directions

Future research on 2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide could focus on its potential applications in cancer treatment and as a fluorescent probe for the detection of other metal ions. The compound's mechanism of action and its effects on humans could also be further investigated. Additionally, research could be conducted to improve the compound's solubility in water to expand its potential uses in lab experiments.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been reported using various methods, including the reaction of 2-amino-4-chlorobenzamide with 3,4-dimethylphenyl isocyanate and 2-hydroxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2-amino-4-chlorobenzamide with 3,4-dimethylphenyl isocyanate and 2-hydroxybenzoyl chloride in the presence of a catalyst. The yield of the compound varies depending on the method used.

Scientific Research Applications

2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has been studied for its potential applications in scientific research. It has been reported to have anticancer, antibacterial, and antifungal activities. The compound has also shown potential as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-13-4-8-18(19(24)10-13)22(27)25-17-7-9-21-20(12-17)26-23(28-21)16-6-5-14(2)15(3)11-16/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKRQEMMVZHNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.